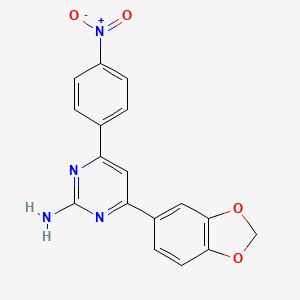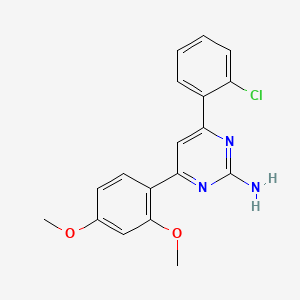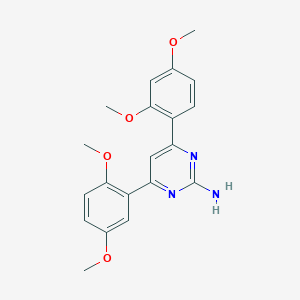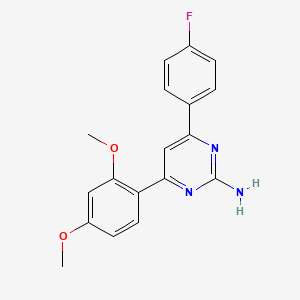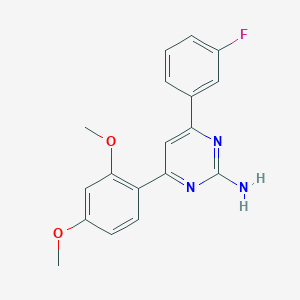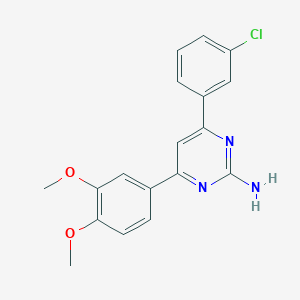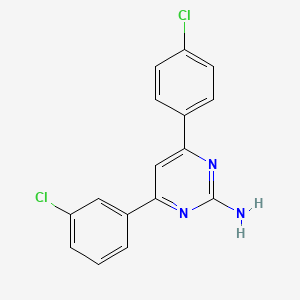
4-(3-Chlorophenyl)-6-(4-chlorophenyl)pyrimidin-2-amine
Overview
Description
4-(3-Chlorophenyl)-6-(4-chlorophenyl)pyrimidin-2-amine is a synthetic organic compound that has a wide range of applications in scientific research. It is an important reagent in organic synthesis, and has been used for the synthesis of various heterocyclic compounds and pharmaceuticals. It is also used as an intermediate in the synthesis of a variety of organometallic compounds and pharmaceuticals. In addition, 4-(3-Chlorophenyl)-6-(4-chlorophenyl)pyrimidin-2-amine has been used in various biochemical and physiological studies.
Scientific Research Applications
Synthesis and Structure
Synthesis Techniques : New derivatives of the compound have been synthesized through various techniques, including aza-Wittig reaction, cyclization, and reactions with amines or phenols (Liu, He, & Ding, 2007).
Crystal Structure Analysis : X-ray crystallography has been employed to confirm the structures of these derivatives, providing detailed insights into their molecular configurations (Repich, Orysyk, Savytskyi, & Pekhnyo, 2017).
Chemical Properties and Reactivity
Hydrogen Bonding Sites : Quantum chemical methods have identified major hydrogen bonding sites in derivatives of the compound, which is crucial for understanding their chemical reactivity and potential applications (Traoré, Bamba, Ziao, Affi, & Koné, 2017).
Electrochemical Analysis : Studies on pyrimidine derivatives, including compounds structurally similar to 4-(3-Chlorophenyl)-6-(4-chlorophenyl)pyrimidin-2-amine, have explored their role as corrosion inhibitors, revealing their potential in protecting metals in acidic mediums (Abdelshafi, 2020).
Biological Activities
Antimicrobial Activity : Some derivatives have shown significant antimicrobial properties against various bacterial strains, highlighting their potential in pharmaceutical applications (Guna & Purohit, 2012). Additionally, other studies have also demonstrated the antimicrobial effectiveness of related compounds (Thanusu, Kanagarajan, & Gopalakrishnan, 2010).
Anticancer Potential : Certain pyrimidine derivatives have exhibited promising in vitro anticancer activities, suggesting their potential as leads for developing new anticancer agents (Rashid et al., 2014).
properties
IUPAC Name |
4-(3-chlorophenyl)-6-(4-chlorophenyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3/c17-12-6-4-10(5-7-12)14-9-15(21-16(19)20-14)11-2-1-3-13(18)8-11/h1-9H,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFBXMPAGIFJMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=NC(=C2)C3=CC=C(C=C3)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)-6-(4-chlorophenyl)pyrimidin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





